REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([C:11](O)=[O:12])[N:10]=1)=[O:5])[CH3:2].C1COCC1>CO>[OH:12][CH2:11][C:9]1[N:10]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[S:7][CH:8]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC=C(N1)C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by NH silica gel column chromatography (hexane/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N=C(SC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |